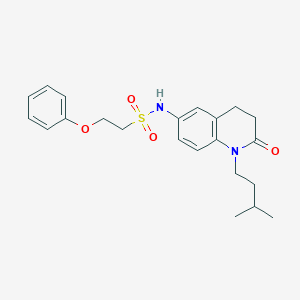

(Z)-2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

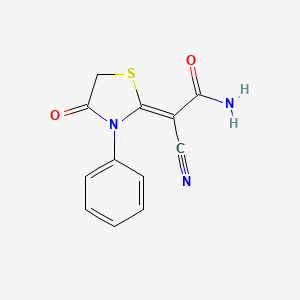

The synthesis of a similar compound, (Z)-ethyl 2-((Z)-5-((dimethylamino)methylene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate, has been reported . Ethyl acetoacetate reacted with phenyl isothiocyanate and ethyl chloroacetate in the presence of K2CO3 and DMF to afford the thiazolidinone derivative . This derivative then reacted with dimethylformamide-dimethylacetal to afford the final product .Molecular Structure Analysis

The molecular structure of a similar compound, 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile, was calculated using DFT B3LYP/6-311G(d, p) method . The calculated geometric parameters were found to be in good agreement with the experimental data .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile, were predicted using density functional theory (DFT) based calculations . These calculations provided information about the geometry of the molecule, different orbital calculations, and intramolecular charge transfer .Scientific Research Applications

Thiazolidines: Synthesis and Biological Applications

Field

Organic Synthesis and Medicinal Chemistry

Application

Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds. They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and more .

Methods of Application

Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Results or Outcomes

The presence of sulfur in thiazolidines enhances their pharmacological properties, making them valuable in the synthesis of organic combinations .

Computational Studies of a Related Compound

Field

Application

The molecular structure of the related compound 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile was studied using density functional theory (DFT) based calculations .

Methods of Application

The molecular structure was calculated using the DFT B3LYP/6-311G (d, p) method .

Results or Outcomes

The calculated geometric parameters were found to be in good agreement with the experimental data .

Thiazolidine Derivatives: Green Synthesis

Field

Application

Thiazolidine derivatives have been synthesized using various agents in a greener reaction pathway . This approach has advantages such as low toxicity, high yield of product, and easy isolation method .

Methods of Application

In this synthesis, β-cyclodextrin-SO3H was the most favorable with water as its heterogeneous biopolymer-based solid acid catalyst and was reusable without any vital changes .

Results or Outcomes

The green synthesis approach resulted in a high yield of product with low toxicity .

Anticancer Activity of a Related Compound

Field

Application

A related compound, (Z)-ethyl 2-((Z)-5-((dimethylamino)methylene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate, has shown moderate anticancer activity .

Methods of Application

The compound was synthesized via an unexpected deacetylation mechanism .

Results or Outcomes

The synthesized compounds showed moderate anticancer activity .

properties

IUPAC Name |

(2Z)-2-cyano-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2S/c13-6-9(11(14)17)12-15(10(16)7-18-12)8-4-2-1-3-5-8/h1-5H,7H2,(H2,14,17)/b12-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEBVTOFELUEYGM-XFXZXTDPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=C(C#N)C(=O)N)S1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N(/C(=C(\C#N)/C(=O)N)/S1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(2-Chloroacetyl)amino]-5-thiaspiro[3.5]nonane-2-carboxamide](/img/structure/B2358533.png)

![1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2358537.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2358539.png)

![1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B2358544.png)

![1,7-dimethyl-3-phenethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358550.png)

![[3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B2358551.png)

![2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate](/img/structure/B2358552.png)